molecular formula C11H18N4O3S2 B11006177 [4-(Methylsulfonyl)piperazin-1-yl](4-propyl-1,2,3-thiadiazol-5-yl)methanone

[4-(Methylsulfonyl)piperazin-1-yl](4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B11006177
M. Wt: 318.4 g/mol
InChI Key: XSRFOEJWYGNLLC-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)piperazin-1-ylmethanone: is a heterocyclic compound with a complex structure. Let’s break it down:

    Methylsulfonyl group (CH₃SO₂): This functional group contains a sulfur atom bonded to two oxygen atoms and a methyl group. It imparts unique properties to the compound.

    Piperazine ring: Piperazine is a six-membered heterocycle containing two nitrogen atoms. It is commonly found in pharmaceuticals due to its diverse biological activities.

    Thiadiazole ring: Thiadiazoles are five-membered heterocycles containing sulfur and nitrogen atoms. They exhibit interesting pharmacological properties.

Preparation Methods

The synthetic routes for this compound involve several steps. One approach could be the condensation of a piperazine derivative with a thiadiazole precursor. The reaction conditions may vary, but a typical procedure involves heating the reactants in a suitable solvent under reflux. Industrial production methods may involve large-scale batch or continuous processes.

Chemical Reactions Analysis

    Oxidation: The methylsulfonyl group can undergo oxidation to form a sulfoxide or sulfone.

    Substitution: The piperazine ring may undergo nucleophilic substitution reactions.

    Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and acid catalysts.

    Major Products: Various derivatives with modified piperazine or thiadiazole moieties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.

    Biological Studies: Investigate its effects on cellular pathways and receptors.

    Materials Science: Explore its use in designing functional materials.

Mechanism of Action

    Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways: Activation or inhibition of signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare it with related piperazine-based or thiadiazole-containing compounds.

    Uniqueness: Highlight any distinctive features.

Remember that further research and experimental validation are essential to fully understand its properties and applications.

Properties

Molecular Formula

C11H18N4O3S2

Molecular Weight

318.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(4-propylthiadiazol-5-yl)methanone

InChI

InChI=1S/C11H18N4O3S2/c1-3-4-9-10(19-13-12-9)11(16)14-5-7-15(8-6-14)20(2,17)18/h3-8H2,1-2H3

InChI Key

XSRFOEJWYGNLLC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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